6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Description

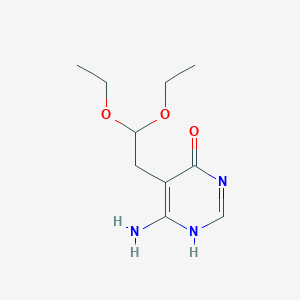

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃ and a molecular weight of 227.27 g/mol . Structurally, it features a pyrimidine ring substituted with an amino group at position 6, a hydroxyl group at position 4, and a 2,2-diethoxyethyl side chain at position 3. This compound is primarily utilized as an intermediate in the synthesis of thymidine phosphorylase inhibitors, which are relevant in cancer therapy due to their anti-angiogenic properties .

Propriétés

IUPAC Name |

4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABUHZHXFNKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=CNC1=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289111 | |

| Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-06-8 | |

| Record name | 7400-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol, and yields the desired product with a moderate yield of approximately 66% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino group and the diethoxyethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction being performed. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can result in the formation of various substituted pyrimidines .

Applications De Recherche Scientifique

Role of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Kinase Inhibitor

Research indicates that this compound can be synthesized to produce purine derivatives that act as selective kinase inhibitors. The synthesis involves the reaction of this compound in acidic conditions to yield various derivatives that exhibit enhanced selectivity towards specific kinases such as Protein Kinase A (PKA) .

Table 1: Key Features of Kinase Inhibitors Derived from this compound

| Feature | Description |

|---|---|

| Target Kinases | PKA and others |

| Selectivity | Enhanced through structural modifications |

| Administration Routes | Oral and parenteral |

| Dosage Range | 0.5 mg to 100 mg/kg body weight/day |

| Formulations | Tablets, capsules, aqueous solutions |

Therapeutic Applications

The therapeutic applications of this compound extend beyond kinase inhibition. Its derivatives have been explored for their potential in treating various conditions:

- Cancer Therapy : Due to the role of kinases in cancer progression, compounds derived from this pyrimidine have been investigated for their ability to inhibit tumor growth.

- Metabolic Disorders : The modulation of kinase activity can also contribute to the management of metabolic diseases by influencing insulin signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

Case Study 1: Cancer Cell Line Studies

A study evaluated the effects of a derivative on various cancer cell lines. It was found that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism involved interference with specific signaling pathways mediated by PKA.

Case Study 2: Pharmacokinetic Analysis

Another research focused on pharmacokinetics showed that the compound exhibited favorable absorption and distribution characteristics when administered orally. The study highlighted its potential for development into an oral therapeutic agent.

Mécanisme D'action

The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and diethoxyethyl groups may play a role in its binding affinity and activity towards these targets . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Insights:

Substituent Effects: The diethoxyethyl group in the target compound enhances lipophilicity compared to analogs with hydrophilic groups like bis-hydroxyethyl or charged moieties like diaminopyrimidinols . This impacts solubility and membrane permeability. Nitroso (in C₆H₉N₅O₂) and thiol groups (in C₁₀H₁₇N₃O₃S) introduce distinct reactivities. The nitroso group enables metal chelation , while the thiol group facilitates disulfide bond formation .

Synthetic Accessibility :

- Pyrido[2,3-d]pyrimidines with chromenyl substituents (e.g., compounds in ) achieve yields of 85–93% via one-pot reactions, suggesting more efficient synthesis than the target compound, which faces challenges in scalability .

- The radiolabeled derivative (C₁₀H₁₈N₄O₃) is synthesized with 87% yield , indicating optimized protocols for functionalized pyrimidines .

Biological Applications :

- The diethoxyethyl derivative’s role in thymidine phosphorylase inhibition contrasts with the bis-hydroxyethyl analog’s use in tumor imaging .

- Halogenated analogs (e.g., 5-bromo in C₆H₈BrN₃OS) may exhibit enhanced binding to hydrophobic enzyme pockets compared to ethoxy-containing compounds .

Research Findings and Trends

- Structural Optimization: Modifications such as replacing diethoxyethyl with morpholino or piperidinyl groups (e.g., in ) are being explored to improve pharmacokinetics .

- Computational Studies : Quantum chemical analyses of pyrimidines (e.g., in ) highlight correlations between electronic properties (e.g., dipole moments) and bioactivity, guiding rational drug design .

Activité Biologique

Overview

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative with notable biological activities, particularly in the context of kinase inhibition. Its molecular formula is , and it has a molecular weight of 227.26 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, especially in oncology and inflammatory diseases.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of various kinases. Kinases are crucial enzymes that regulate numerous cellular processes through phosphorylation, affecting signal transduction pathways involved in cell growth, metabolism, and apoptosis.

Key Kinases Inhibited

- Glycogen Synthase Kinase-3 (GSK3) : Inhibition of GSK3 has implications for treating neurodegenerative diseases, type II diabetes, and cancer due to its role in regulating apoptosis and transcription factors such as NFkB .

- c-Jun N-terminal Kinases (JNK) : These kinases are involved in stress responses and inflammation .

- Protein Kinase B (PKB/Akt) : Inhibiting PKB can reactivate apoptotic processes in tumor cells, enhancing the efficacy of chemotherapeutic agents .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Properties : By modulating kinase activity, it may help reduce chronic inflammation associated with various diseases.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Study 1: Antitumor Efficacy

A study demonstrated that the compound significantly inhibited the proliferation of non-small cell lung carcinoma cells by downregulating PKB activity. This led to increased sensitivity to chemotherapeutic agents such as doxorubicin .

Study 2: Anti-inflammatory Action

In a model of chronic inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-1β, indicating its potential utility in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Kinase inhibition, Antitumor |

| 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine | Structure | Antimicrobial |

| 4-Hydroxy-6-methylpyrimidine | Structure | Antiviral |

Synthesis and Production

The synthesis of this compound can be achieved through various methods. One common approach involves reacting 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride under controlled conditions . The scalability of this synthesis method makes it suitable for industrial applications.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural confirmation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol?

- Methodological Answer : Employ a combination of 1H NMR (to verify proton environments, e.g., diethoxyethyl protons and pyrimidine ring protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use HPLC with UV detection (≥98% purity threshold) . Crystallization from water or ethanol, as described in intermediate purification steps, can further confirm structural integrity .

Q. How can researchers identify common impurities during synthesis, and what techniques mitigate them?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) or byproducts from incomplete cyclization. Use thin-layer chromatography (TLC) for real-time monitoring and HPLC for quantitative analysis. Adjust reaction stoichiometry (e.g., excess formamidine) and optimize reflux duration (e.g., 24 hours for cyclization) to minimize impurities .

Q. What role does the diethoxyethyl substituent play in the compound’s reactivity?

- Methodological Answer : The diethoxyethyl group introduces steric hindrance and electron-donating effects, influencing nucleophilic substitution or cyclization kinetics. For example, in cyclization reactions, its bulkiness may require polar aprotic solvents (e.g., DMF) and elevated temperatures to proceed efficiently .

Advanced Research Questions

Q. How can the cyclization step in synthesizing this compound be optimized to improve yield?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates and reduce side reactions .

- Catalysis : Introduce acid catalysts (e.g., glacial acetic acid) to accelerate cyclization, as demonstrated in analogous pyrimidine syntheses .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for 24 hours, with gradual cooling to promote crystallization .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Studies : Systematically vary concentrations to identify non-linear activity trends, as seen in antifungal assays of related pyrimidines .

- Structural Analog Comparison : Synthesize and test derivatives with modified substituents (e.g., replacing diethoxyethyl with trifluoromethyl groups) to isolate pharmacophore contributions .

- Target Validation : Use biochemical probes (e.g., kinase inhibition assays) to confirm mechanism-of-action specificity .

Q. How can advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Utilize tools like AutoDock Vina to model binding affinities with enzymes (e.g., dihydrofolate reductase) using canonical SMILES inputs .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed antibacterial activity to guide derivative design .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing discrepancies in reaction yields across synthetic batches?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., solvent polarity, temperature) and identify critical factors .

- Multivariate Regression : Correlate impurity profiles (via HPLC) with reaction conditions to pinpoint yield-limiting steps .

Q. How should researchers validate the reproducibility of crystallographic data for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Compare unit cell parameters (e.g., space group, bond angles) across multiple batches to confirm consistency .

- Powder XRD : Use Rietveld refinement to detect polymorphic variations in bulk samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.